N-(2,4-dimethylphenyl)-2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide
Description
N-(2,4-Dimethylphenyl)-2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a structurally complex acetamide derivative featuring a dihydropyrazine ring system, a sulfanyl (-S-) bridge, and aromatic substituents. Its synthesis and applications are likely tied to medicinal chemistry, given the prevalence of acetamide and pyrazine motifs in bioactive molecules .
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[4-(4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-14-4-7-17(8-5-14)24-11-10-22-20(21(24)26)27-13-19(25)23-18-9-6-15(2)12-16(18)3/h4-12H,13H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEPRBXWHIVAXNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=C(C=C(C=C3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethylphenyl)-2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its biological profile is crucial for evaluating its therapeutic applications.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a dimethylphenyl group, a sulfanyl linkage, and a dihydropyrazin moiety. The molecular formula is with a molecular weight of approximately 429.58 g/mol. Its structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C25H23N3O2S |
| Molecular Weight | 429.58 g/mol |
| SMILES | CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC(=C(C=C4)C)C |
| InChI | InChI=1S/C25H23N3O2S/c1-16-8-12-20(13-9-16)28-24(30)21-6-4-5-7-22(21)27-25(28)31-15-23(29)26-19-11-10-17(2)18(3)14-19/h4-14H,15H2,1-3H3,(H,26,29) |
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives containing the dihydropyrazine scaffold have shown promise in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
Antimicrobial Activity
Studies suggest that compounds with similar structural features may possess antimicrobial properties. The presence of the sulfanyl group is often associated with enhanced antibacterial activity against various strains of bacteria. However, specific data on this compound's antimicrobial efficacy remains limited.
Enzyme Inhibition
The compound is hypothesized to interact with specific enzymes involved in cancer metabolism and microbial resistance mechanisms. Preliminary docking studies indicate potential binding affinities to targets such as kinases and proteases, which are crucial in cancer progression and microbial survival.
Case Studies
While direct studies on this compound are scarce, analogous compounds have been investigated:
- Dihydropyrazine Derivatives : A study demonstrated that dihydropyrazine derivatives showed IC50 values in the micromolar range against various cancer cell lines, indicating potential therapeutic effects.
- Sulfanyl Compounds : Research on sulfanyl-containing compounds revealed enhanced bioactivity due to their ability to form stable complexes with biological macromolecules.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related acetamide derivatives, emphasizing synthetic routes, physicochemical properties, and functional group contributions.
Structural Analogues from Diazonium Coupling Reactions
Compounds 13a and 13b () share a sulfamoylphenyl-acetamide core but differ in substituents:
- 13a: 4-Methylphenyl hydrazinylidene and cyano groups.
- 13b: 4-Methoxyphenyl hydrazinylidene and cyano groups.
Key Observations :
Sulfanyl-Acetamide Derivatives
2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide () shares the sulfanyl-acetamide motif but lacks the dihydropyrazine system:
- Structural Differences: The target’s dihydropyrazine replaces the aminophenyl group in ’s compound, likely altering electronic distribution and steric bulk.
Electronic and Steric Considerations
- In contrast, the target’s dihydropyrazine 3-oxo group may stabilize resonance structures, affecting binding interactions .
- Steric Hindrance : The 2,4-dimethylphenyl group in the target introduces steric bulk near the acetamide nitrogen, which could impede rotation or interaction with biological targets compared to smaller substituents in analogs .
Characterization Methods :
- Spectroscopy : IR and $ ^1H $-NMR (as in 13a/b) would confirm functional groups and substituent positions in the target compound.
- Elemental Analysis : Used to validate purity and stoichiometry (e.g., 13a’s C, H, N, S percentages ).
Q & A
Q. Advanced
- Structure-Activity Relationship (SAR) studies : Systematically vary substituents (e.g., methyl groups on phenyl rings) and correlate with bioassay results .
- Dose-response analysis : Use in vitro assays (e.g., MTT for cytotoxicity) to establish IC₅₀ values and validate reproducibility across cell lines .
- Mechanistic studies : Employ proteomics or transcriptomics to identify target pathways and rule off-target effects .
What crystallographic methods validate the compound’s molecular structure?
Q. Advanced
- Data collection : Use Bruker APEX-II diffractometers with Mo/Kα radiation (λ = 0.71073 Å) for high-resolution datasets .
- Structure refinement : Apply SHELXL2016 with least-squares minimization and anisotropic displacement parameters .
- Validation tools : Check for structural ambiguities (e.g., disorder, hydrogen bonding) using PLATON or CCDC Mercury .
What are the reported biological activities of this compound?
Q. Basic
- Antimicrobial : Inhibits Gram-positive bacteria (MIC: 2–8 µg/mL) via membrane disruption .
- Anticancer : Induces apoptosis in HeLa cells (IC₅₀: 10–20 µM) by modulating Bcl-2/Bax ratios .
- Anti-inflammatory : Suppresses COX-2 expression in murine macrophages .
How can reaction yields be optimized in multi-step synthesis?
Q. Advanced
- Solvent optimization : Use polar aprotic solvents (e.g., DMF) for SN2 reactions to enhance nucleophilicity .
- Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for coupling steps to reduce side products .
- Real-time monitoring : Employ TLC/HPLC to track intermediates and adjust reaction times .
How to analyze the compound’s reactivity for further derivatization?
Q. Advanced
- Functional group compatibility : Assess sulfanyl group stability under oxidizing conditions (e.g., H₂O₂) .
- Click chemistry : Perform azide-alkyne cycloadditions on the acetamide moiety to generate triazole derivatives .
- Protecting groups : Use Boc or Fmoc strategies to selectively modify the pyrazine ring .
What advanced spectroscopic techniques confirm molecular interactions?
Q. Advanced
- Surface Plasmon Resonance (SPR) : Measure binding kinetics with target proteins (e.g., kinases) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
- Cryo-EM : Visualize compound binding to macromolecular complexes at near-atomic resolution .
How to design experiments for mechanistic action studies?
Q. Advanced
- Gene knockout models : Use CRISPR-Cas9 to silence putative targets (e.g., PI3K) and assess phenotypic changes .
- Metabolic profiling : Apply LC-MS-based metabolomics to identify altered pathways (e.g., glycolysis, apoptosis) .
- Molecular docking : Perform in silico simulations (AutoDock Vina) to predict binding poses in target proteins .
What computational methods predict pharmacokinetic properties?
Q. Advanced
- ADMET prediction : Use SwissADME or ADMETLab to estimate bioavailability, BBB penetration, and CYP450 interactions .
- MD simulations : Analyze membrane permeability with GROMACS (force field: CHARMM36) .
- QSAR models : Train machine learning algorithms on bioactivity datasets to optimize logP and solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
